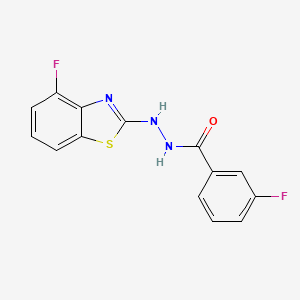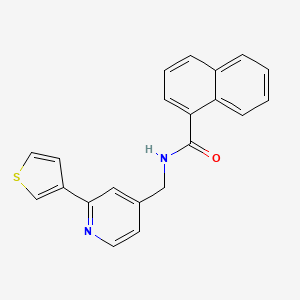![molecular formula C8H6BrNO3 B2662132 2-Bromo-1-[1,3]dioxolo[4,5-B]pyridin-6-ylethanone CAS No. 1260669-99-5](/img/structure/B2662132.png)
2-Bromo-1-[1,3]dioxolo[4,5-B]pyridin-6-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Bromo-1-[1,3]dioxolo[4,5-B]pyridin-6-ylethanone” is a chemical compound . It is related to a class of compounds known as [1,3]dioxolo-chromeno[2,3-b]pyridines . These compounds have been studied for their potential pharmacological properties .
Synthesis Analysis
The synthesis of related compounds, [1,3]dioxolo-chromeno[2,3-b]pyridines, has been achieved through an efficient one-pot three-component reaction . The reaction involves sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at 100 °C . This method has been praised for its simple operational procedure, broad substrate scope, and high yield of products .Applications De Recherche Scientifique
Synthesis and Biological Activity
Synthesis of Bromophenol Derivatives : Bromophenol derivatives synthesized from bromination reactions have shown effective antioxidant power, comparing favorably with standard antioxidant compounds such as butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) (Balaydın et al., 2010). These derivatives have potential applications in combating oxidative stress-related diseases.
Development of Immunomodulatory Agents : The synthesis of 2-substituted 6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives highlighted compounds with potent immunosuppressive and immunostimulatory activities, indicating their potential use in immune-related disorders (Abdel‐Aziz et al., 2011).
Glutathione Peroxidase Mimetics : The incorporation of a bromo substituent in pyridoxine-like diselenides resulted in compounds showing significantly higher reactivity and effectiveness as mimics of the glutathione peroxidase enzymes, which are crucial for cellular antioxidant defense mechanisms (Singh et al., 2015).
Material Science and Coordination Chemistry
Supramolecular Assembly : Aryl(2-pyridyl)methanones, including brominated derivatives, have been utilized in the formation of coordination complexes with [Ru(bpy)_2(EtOH)_2][PF_6]_2, demonstrating unique structural features and potential for development in material science and supramolecular chemistry (Reger et al., 2003).
Photocatalytic Water Reduction : The coordination of bromo-substituted ligands to Co(II) yielded complexes that exhibit catalytic activity in water reduction, showing potential applications in renewable energy through photocatalytic processes (Bachmann et al., 2013).
Propriétés
IUPAC Name |
2-bromo-1-([1,3]dioxolo[4,5-b]pyridin-6-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO3/c9-2-6(11)5-1-7-8(10-3-5)13-4-12-7/h1,3H,2,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHBJOITQQLVAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)N=CC(=C2)C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-[1,3]dioxolo[4,5-B]pyridin-6-ylethanone | |
CAS RN |
1260669-99-5 |
Source


|
| Record name | 2-bromo-1-{2H-[1,3]dioxolo[4,5-b]pyridin-6-yl}ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2662050.png)

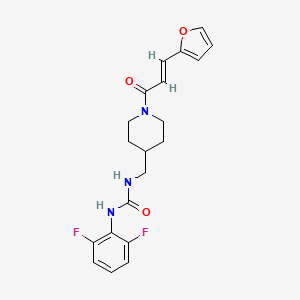
![2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2662053.png)

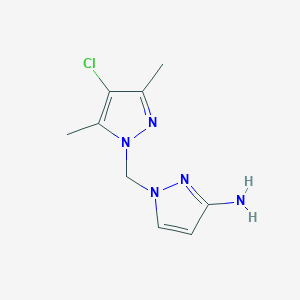
![[(4-Ethylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2662058.png)
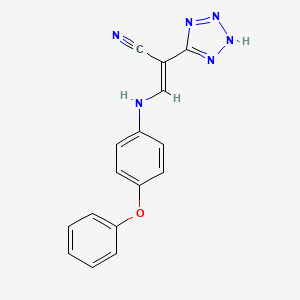
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2662062.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-ylmethanamine;hydrochloride](/img/structure/B2662066.png)
![3,9-Dimethyl-1-(2-morpholin-4-ylethyl)-7-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2662069.png)
